Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, a cyclobutyl group, and a tert-butyl ester. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclobutyl compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-hydroxycyclopentyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-hydroxycyclohexyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research focused on understanding the effects of ring strain and conformational flexibility .
Properties
Molecular Formula |
C14H25NO3 |
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Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)11-8-12(16)9-11/h10-12,16H,4-9H2,1-3H3 |
InChI Key |
WENPIGHETOFORC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C2)O |
Origin of Product |
United States |
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